Methyl 2-(benzoylcarbamoylamino)benzoate
Description
Methyl 2-(benzoylcarbamoylamino)benzoate is a synthetic organic compound characterized by a benzoate ester backbone functionalized with a benzoylcarbamoylamino group at the 2-position. This structure combines aromatic, carbamate, and ester functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
methyl 2-(benzoylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-22-15(20)12-9-5-6-10-13(12)17-16(21)18-14(19)11-7-3-2-4-8-11/h2-10H,1H3,(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJLEVPYLMZQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzoylcarbamoylamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a carbonylating agent to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(benzoylamino)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl 2-{[(benzoylamino)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(benzoylcarbamoylamino)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include the inhibition of protein synthesis or interference with cellular signaling processes .
Comparison with Similar Compounds
Table 1: Physical and Spectral Data Comparison
| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| This compound* | N/A | Aromatic H: ~7.5–8.5; NH: ~10 | ~328.3 (M+H) |
| C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) | 180–182 | Quinoline H: 8.2–8.9; Piperazine H: 3.5–4.0 | 516.2 (M+H) |
| C4 (4-Fluorophenyl analog) | 175–177 | Fluorine-coupled aromatic H: ~7.0–7.8 | 534.2 (M+H) |
*Data inferred from analogs in .
Benzoate Esters with Sulfonylurea Groups
Pesticide-active compounds like bensulfuron-methyl and primisulfuron-methyl () share the methyl benzoate backbone but replace the benzoylcarbamoylamino group with sulfonylurea linkages. Key distinctions include:
- Functional Groups: Sulfonylurea moieties enable hydrogen bonding with biological targets (e.g., acetolactate synthase in plants), whereas the carbamoylamino group in the target compound may interact differently, possibly limiting pesticidal activity.
Benzoylamino-Enamino Esters
Methyl 2-benzoylamino-3-arylaminobut-2-enoates () feature similar benzoylamino groups but incorporate enamino ester linkages. Differences include:
- Reactivity: The enamino ester group in these compounds undergoes cyclization reactions to form heterocycles (e.g., quinolines), whereas the carbamoylamino group in the target compound may exhibit lower electrophilicity, favoring stability over reactivity .
- Synthesis : Both compounds use benzoylation steps, but the target compound lacks the α,β-unsaturated ester, simplifying its synthesis.
Acetamido-Substituted Derivatives
Methyl 4-acetamido-2-hydroxybenzoate () replaces the benzoylcarbamoylamino group with an acetamido-hydroxyl pair. This structural variation impacts:
- Hydrogen Bonding: The hydroxyl and acetamido groups enhance crystallinity and solubility in polar solvents, unlike the more lipophilic benzoylcarbamoylamino group.
- Synthetic Precursors: Raw materials like 4-aminosalicylic acid are shared, but the target compound requires benzoyl isocyanate or chloroformate reagents for carbamoylation .
Methodological Considerations in Characterization
Studies on analogs (e.g., C1–C7) rely on crystallographic tools such as SHELX for structure refinement and Mercury CSD for visualizing intermolecular interactions . These methods confirm that substituents like halogens or methoxy groups influence packing patterns and stability, as seen in the higher melting points of halogenated derivatives (Table 1).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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